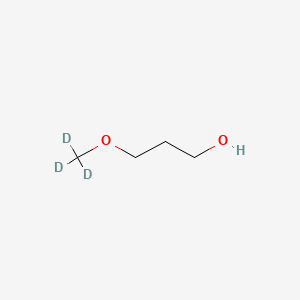
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is a deuterated derivative of AM 404, a compound known for its role in modulating various biochemical pathways. The addition of four deuterium atoms to AM 404 enhances its stability and reduces the rate of metabolic degradation, making this compound particularly valuable in research applications where isotopic labeling is crucial .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide involves the incorporation of deuterium atoms into the AM 404 molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the requirements for research-grade materials .
Analyse Chemischer Reaktionen
Types of Reactions
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .
Wissenschaftliche Forschungsanwendungen
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in various analytical techniques to study reaction mechanisms and pathways.
Biology: Employed in studies involving endocannabinoid systems and cellular uptake mechanisms.
Medicine: Investigated for its potential therapeutic effects and interactions with cannabinoid receptors.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide exerts its effects by inhibiting endocannabinoid cellular uptake and binding weakly to CB1 and CB2 cannabinoid receptors. It is formed by fatty acid amide hydrolase (FAAH) in vivo. The compound also activates vanilloid receptors, causing vasodilation, and inhibits cyclooxygenase (COX) enzymes, thus attenuating prostaglandin synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AM 404: The non-deuterated analog of (5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide, known for its role in modulating endocannabinoid systems.
VDM-11: A 2-methyl analog of AM 404 with similar properties but different pharmacokinetic profiles.
Uniqueness
This compound’s uniqueness lies in its enhanced stability and reduced metabolic degradation due to the presence of deuterium atoms. This makes it particularly valuable in research applications where isotopic labeling is crucial, providing more accurate and reliable data compared to its non-deuterated counterparts .
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-/i20D,21D,22D,23D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBZOOZRAXHERC-GPETUTDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)[2H])[2H])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B564864.png)






![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)


![4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564879.png)
![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)

![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)
